molecular formula C25H22FN3O3S B11139307 1-(4-Fluorophenyl)-6,7-dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Fluorophenyl)-6,7-dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11139307
M. Wt: 463.5 g/mol
InChI Key: NDJGZEDIXHUIIJ-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-6,7-DIMETHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a pyrrole ring fused with a chromeno ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include bismuth nitrate pentahydrate and 2,5-dimethoxytetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling are often employed to form carbon-carbon bonds efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-6,7-DIMETHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium in Suzuki–Miyaura coupling .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-FLUOROPHENYL)-6,7-DIMETHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-6,7-DIMETHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-FLUOROPHENYL)-6,7-DIMETHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of a pyrrole ring with a chromeno ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H22FN3O3S

Molecular Weight

463.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-6,7-dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H22FN3O3S/c1-12(2)9-19-27-28-25(33-19)29-21(15-5-7-16(26)8-6-15)20-22(30)17-10-13(3)14(4)11-18(17)32-23(20)24(29)31/h5-8,10-12,21H,9H2,1-4H3

InChI Key

NDJGZEDIXHUIIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC=C(C=C5)F

Origin of Product

United States

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